molecular formula C24H25NO2 B14244452 2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate CAS No. 477844-93-2

2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate

Cat. No.: B14244452
CAS No.: 477844-93-2
M. Wt: 359.5 g/mol
InChI Key: SWXIDFZBPZPYES-UHFFFAOYSA-N
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Description

2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate is an organic compound with the molecular formula C24H25NO2. It is known for its unique structural features, which include a fluorenylidene moiety and a cyano group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate typically involves the reaction of 9H-fluoren-9-one with ethyl cyanoacetate in the presence of a base, followed by esterification with 2-ethylhexanol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and the process may be catalyzed by a base .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The fluorenylidene moiety may play a crucial role in these interactions by providing a rigid and planar structure that can facilitate binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate is unique due to its combination of a fluorenylidene moiety and a cyano group, which imparts distinct electronic properties. This makes it particularly valuable in the fields of organic electronics and materials science, where such properties are highly sought after .

Properties

CAS No.

477844-93-2

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

2-ethylhexyl 2-cyano-2-fluoren-9-ylideneacetate

InChI

InChI=1S/C24H25NO2/c1-3-5-10-17(4-2)16-27-24(26)22(15-25)23-20-13-8-6-11-18(20)19-12-7-9-14-21(19)23/h6-9,11-14,17H,3-5,10,16H2,1-2H3

InChI Key

SWXIDFZBPZPYES-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C(=C1C2=CC=CC=C2C3=CC=CC=C31)C#N

Origin of Product

United States

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